molecular formula C18H15IN2O3S B2928517 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide CAS No. 393839-06-0

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide

Cat. No. B2928517
CAS RN: 393839-06-0
M. Wt: 466.29
InChI Key: LHEVOTKLJJLRKK-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine D2 receptors in the brain. It is a valuable tool for investigating the role of dopamine in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Scientific Research Applications

Antimicrobial Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide: derivatives have shown promise as antimicrobial agents. They exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . These compounds could be crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

RNA Polymerase Inhibition

These compounds have been synthesized as inhibitors of bacterial RNA polymerase (RNAP), a key enzyme in the synthesis of RNAs in bacteria . This makes them potential candidates for antibacterial drugs, addressing the urgent need for new treatments due to the increasing prevalence of drug-resistant bacterial strains.

Neuroinflammation Modulation

Derivatives of this compound have been indicated to have effects on neuroinflammation, which is a significant factor in the pathogenesis of various brain disorders . They could be used to modulate microglial activation, potentially offering therapeutic benefits for diseases characterized by neuroinflammation.

Green Chemistry Applications

The synthesis of these compounds involves green chemistry protocols, which are environmentally friendly and sustainable . This aspect is crucial in modern pharmaceutical manufacturing, aiming to reduce the environmental impact of drug synthesis.

Lead Structure for Drug Development

The compound has been identified as a lead structure for the development of potent bacterial RNAP inhibitors . This highlights its importance in medicinal chemistry, where it can serve as a starting point for the synthesis of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S/c1-23-11-7-8-13(16(9-11)24-2)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVOTKLJJLRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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